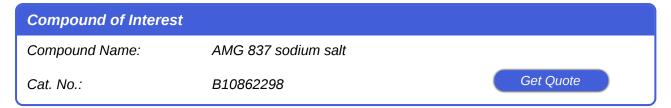


# Application Notes and Protocols for AMG 837 Sodium Salt in Metabolic Research

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**AMG 837 sodium salt** is a potent and selective partial agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1)[1][2][3]. GPR40 is predominantly expressed on pancreatic  $\beta$ -cells and, to a lesser extent, on enteroendocrine cells of the intestine[4][5]. While the enteroinsular axis describes the communication between the gut and the pancreatic islets, primarily through incretin hormones like GLP-1 and GIP, AMG 837's mechanism of action makes it a specific tool for investigating the pancreatic  $\beta$ -cell axis component of this system. As a partial agonist, AMG 837 robustly stimulates glucosedependent insulin secretion directly from pancreatic  $\beta$ -cells but does not substantially increase the secretion of GLP-1 or GIP from enteroendocrine cells in vivo. This makes it an ideal pharmacological tool to isolate and study the direct effects of GPR40 activation on insulin secretion without the confounding influence of incretin hormone release.

These application notes provide detailed protocols for utilizing **AMG 837 sodium salt** in both in vitro and in vivo settings to investigate its effects on glucose homeostasis and insulin secretion.

# Data Presentation In Vitro Activity of AMG 837



Assay Type	Species/Cell Line	Parameter	Value	Reference
Aequorin Ca2+ Flux	Human (CHO cells)	EC50	13.5 ± 0.8 nM	
Aequorin Ca2+ Flux	Mouse	EC50	22.6 ± 1.8 nM	
Aequorin Ca2+ Flux	Rat	EC50	31.7 ± 1.8 nM	
GTPγS Binding	Cell line overexpressing GPR40	EC50	~1 nM	
Inositol Phosphate Accumulation	Cell line overexpressing GPR40	EC50	7.8 ± 1.1 nM	
Insulin Secretion	Isolated Mouse Islets (at 16.7 mM glucose)	EC50	142 ± 20 nM	_
Insulin Secretion	MIN6 Cells	EC50	Comparable to Ca2+ flux assay	_

## In Vivo Efficacy of AMG 837 in Rodent Models

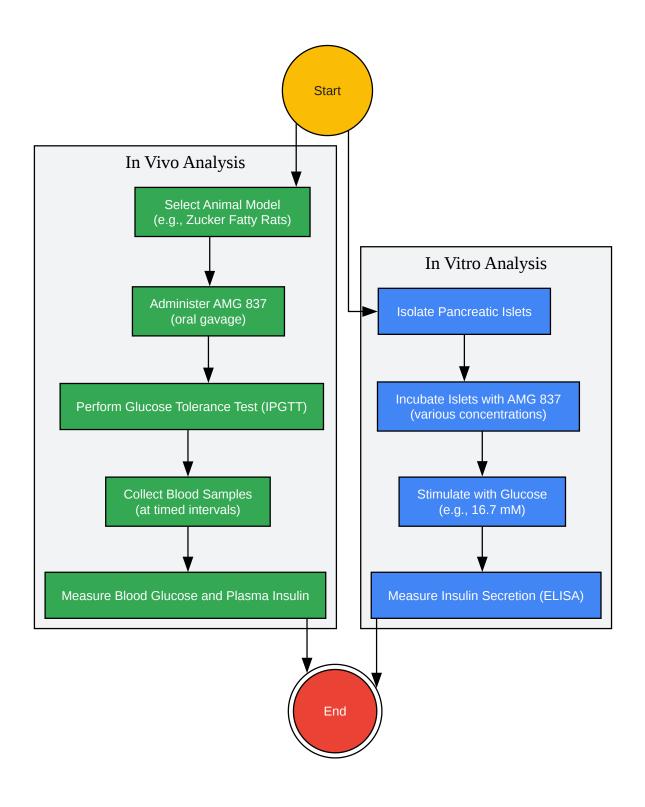


Animal Model	Dosing Regimen	Key Findings	Reference
Sprague-Dawley Rats	Single oral dose (0.03, 0.1, 0.3 mg/kg)	Dose-dependent improvement in glucose tolerance and increased glucosestimulated insulin secretion.	
Zucker Fatty Rats	Single oral dose (0.03, 0.1, 0.3 mg/kg)	Lowered glucose excursions and increased insulin levels post-glucose challenge.	_
Zucker Fatty Rats	Daily oral gavage for 21 days (0.03, 0.1, 0.3 mg/kg)	Sustained improvement in glucose tolerance.	

## **Signaling Pathway and Experimental Workflow**

Caption: GPR40 signaling pathway activated by AMG 837 in pancreatic β-cells.





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Caption: Experimental workflow for evaluating AMG 837's effects.

## **Experimental Protocols**



# In Vitro: Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Rodent Islets

This protocol assesses the direct effect of AMG 837 on pancreatic  $\beta$ -cell function.

#### Materials:

- AMG 837 sodium salt
- Collagenase P
- Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low glucose (2.8 mM) and high glucose (16.7 mM)
- DMSO (for stock solution)
- Rodent pancreas
- Ficoll gradient (or similar) for islet purification
- Insulin ELISA kit

#### Procedure:

- Islet Isolation: Isolate pancreatic islets from rodents (e.g., mice or rats) using the collagenase digestion method followed by purification on a density gradient (e.g., Ficoll).
- Islet Culture: Culture the isolated islets overnight in RPMI-1640 medium to allow recovery.
- Preparation of AMG 837: Prepare a stock solution of AMG 837 in DMSO. Serially dilute in KRB buffer to achieve final desired concentrations (e.g., 1 nM to 10 μM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
- GSIS Assay: a. Pick a set number of size-matched islets (e.g., 10-15 islets per replicate) and place them in a multi-well plate. b. Pre-incubate the islets in low glucose (2.8 mM) KRB buffer for 1 hour at 37°C to establish a basal insulin secretion rate. c. Replace the buffer with fresh KRB buffer containing either low glucose (2.8 mM) or high glucose (16.7 mM) with and



without various concentrations of AMG 837. d. Incubate for 1 hour at 37°C. e. Collect the supernatant for insulin measurement.

- Insulin Measurement: Quantify the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit.
- Data Analysis: Normalize insulin secretion to the islet number or protein content. Plot the
  dose-response curve for AMG 837 in the presence of high glucose to determine the EC50.
  The activity of AMG 837 should be glucose-dependent, showing minimal effect at low
  glucose concentrations.

## In Vivo: Intraperitoneal Glucose Tolerance Test (IPGTT) in Rodents

This protocol evaluates the effect of AMG 837 on glucose homeostasis in a whole-animal model.

#### Materials:

- AMG 837 sodium salt
- Vehicle (e.g., 0.5% methylcellulose)
- Rodents (e.g., Sprague-Dawley or Zucker fatty rats)
- Glucose solution (for intraperitoneal injection)
- Glucometer and test strips
- Blood collection tubes (e.g., EDTA-coated) for plasma insulin measurement

### Procedure:

- Animal Acclimation and Fasting: Acclimate animals to handling. Prior to the experiment, fast the animals for an appropriate duration (e.g., 6-8 hours).
- AMG 837 Administration: Prepare a formulation of AMG 837 in the vehicle. Administer AMG 837 via oral gavage at desired doses (e.g., 0.03, 0.1, 0.3 mg/kg). A vehicle-only group should



be included as a control.

- Baseline Blood Sample: 30 minutes after drug administration, take a baseline blood sample (t=0) from the tail vein.
- Glucose Challenge: Immediately after the baseline sample, administer an intraperitoneal injection of glucose (e.g., 2 g/kg body weight).
- Blood Sampling: Collect blood samples at specific time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).
- Glucose and Insulin Measurement: a. Measure blood glucose concentrations immediately using a glucometer. b. Centrifuge the blood samples to separate plasma. Store plasma at -80°C until insulin levels are measured using an ELISA kit.
- Data Analysis: a. Plot the blood glucose concentration over time for each treatment group. b.
   Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify the improvement in glucose tolerance. c. Analyze plasma insulin levels at each time point to assess the effect of AMG 837 on glucose-stimulated insulin secretion in vivo.

### Conclusion

**AMG 837 sodium salt** is a valuable pharmacological tool for the specific investigation of GPR40's role in pancreatic  $\beta$ -cell function. Its characteristic as a partial agonist that does not significantly engage the enteroendocrine axis allows for the targeted study of direct insulin secretagogue effects. The protocols outlined above provide a framework for researchers to characterize the in vitro and in vivo efficacy of AMG 837 in the context of glucose-dependent insulin secretion. For studies aiming to investigate the full enteroinsular axis, including the incretin effect, a GPR40 full agonist would be a more appropriate tool.

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